
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a cyclopentyl ring substituted with three oxo groups and a heptanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate can be achieved through a multi-step process. One common method involves the Piancatelli rearrangement, which is catalyzed by zinc chloride (ZnCl2). This reaction converts methyl 8-(furan-2-yl)-8-hydroxyoctanoate to the desired product through isomerization . The starting material, methyl 8-(furan-2-yl)-8-hydroxyoctanoate, can be obtained by reducing methyl 8-(furan-2-yl)-8-oxooctanoate with sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate exerts its effects involves interactions with specific molecular targets. The compound’s oxo groups and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: A simpler ester with a heptanoate chain but lacking the cyclopentyl ring and oxo groups.
Methyl 8-(furan-2-yl)-8-hydroxyoctanoate: A precursor in the synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring with multiple oxo groups and a heptanoate ester chain. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler esters and related compounds.
Propriétés
Numéro CAS |
41138-63-0 |
|---|---|
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
methyl 7-(2,3,5-trioxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H18O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h9H,2-8H2,1H3 |
Clé InChI |
IYVJDJXPPVXUBA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCC1C(=O)CC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



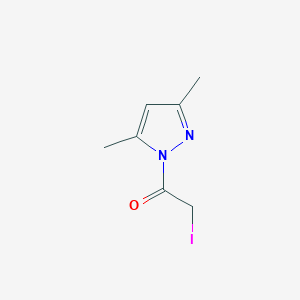


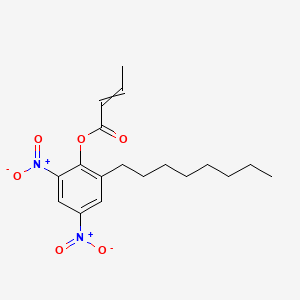
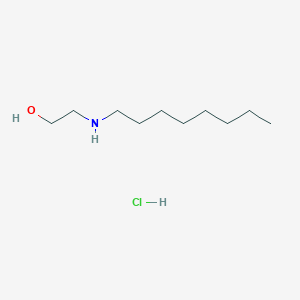
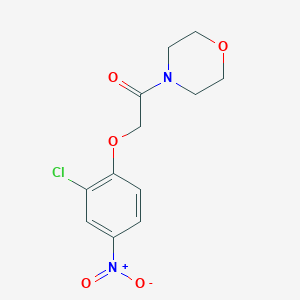


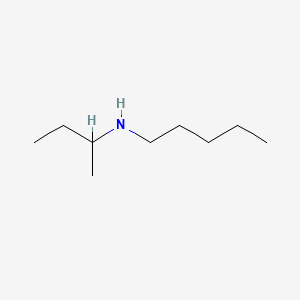
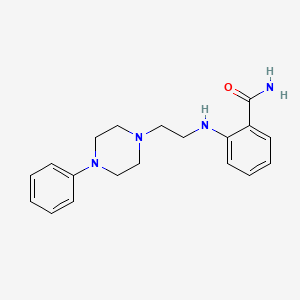
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)


